4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of an organic compound can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the compound’s functional groups, connectivity of atoms, and molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The type of reactions a compound can participate in is largely determined by its functional groups. Reaction mechanisms, which describe the step-by-step process of a reaction, are often studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity. These properties can be determined experimentally in the lab .Scientific Research Applications
- These complexes were characterized using spectroscopic techniques. The azo ligand and its metal complexes were explored for biological studies, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and anticancer activity .
- They are investigated for antiviral, anticancer, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal, and anti-inflammatory activities .
- A study evaluated the behavior of pharmaceuticals and personal care products, including bisphenol A, in a wetland system. These compounds can impact water quality and ecosystems .
- Compounds containing benzo[d]thiazol-2-ylamino and indole moieties exhibited anti-inflammatory and analgesic effects .
Metal Complexes for Biological Studies
Chelating Agents in Coordination Chemistry
Benzothiazole-Related Molecules for Therapeutic Applications
Pharmaceutical and Personal Care Product Behavior in Wetland Systems
Indole Derivatives with Anti-Inflammatory and Analgesic Activities
Imidazole Moiety and Its Therapeutic Potential
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to activate or inhibit various biochemical pathways, leading to a range of effects .
Pharmacokinetics
The compound’s molecular weight is 2162, and its predicted density is 1382±006 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to have various biological activities, which can lead to a range of cellular and molecular effects .
Safety and Hazards
properties
IUPAC Name |
4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-3-8-14-15(9-10)22-17(18-14)19-16(21)13-6-4-12(5-7-13)11(2)20/h4-7,10H,3,8-9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJWIWOFILZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
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